2,4-dimethyl-5-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-5-oxohexanoic acid is an organic compound with the molecular formula C8H14O3. It is a derivative of hexanoic acid, characterized by the presence of two methyl groups at the 2nd and 4th positions and a keto group at the 5th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-5-oxohexanoic acid typically involves the alkylation of enolate ions followed by oxidation. One common method includes the reaction of 2,4-dimethylpentan-3-one with ethyl chloroacetate in the presence of a strong base like sodium hydride to form the corresponding ester. This ester is then hydrolyzed and decarboxylated to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as esterification, hydrolysis, and decarboxylation under controlled temperatures and pressures to ensure high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethyl-5-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo halogenation or other substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or catalysts.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-5-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The keto group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, metabolic pathways, and cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 4,4-Dimethyl-5-oxohexanoic acid
- 5,5-Dimethyl-4-oxohexanoic acid
- 2,2-Dimethyl-5-oxohexanoic acid
Comparison: 2,4-Dimethyl-5-oxohexanoic acid is unique due to the specific positioning of its methyl and keto groups, which can influence its reactivity and interactions compared to its isomers. For example, 4,4-dimethyl-5-oxohexanoic acid has the methyl groups at the 4th position, which may result in different steric and electronic effects .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dimethyl-5-oxohexanoic acid involves the oxidation of 2,4-dimethyl-5-hydroxyhexanoic acid.", "Starting Materials": [ "2,4-dimethyl-5-hydroxyhexanoic acid", "Sodium hypochlorite", "Sodium hydroxide", "Water", "Organic solvent (e.g. dichloromethane)" ], "Reaction": [ "Dissolve 2,4-dimethyl-5-hydroxyhexanoic acid in water.", "Add sodium hydroxide to adjust the pH to around 9.", "Add sodium hypochlorite slowly while stirring the mixture.", "Continue stirring for several hours until the reaction is complete.", "Extract the product with an organic solvent.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 2,4-dimethyl-5-oxohexanoic acid." ] } | |
CAS-Nummer |
2323-28-6 |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2,4-dimethyl-5-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-5(7(3)9)4-6(2)8(10)11/h5-6H,4H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
SPSSBFRNUFPFJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)C(=O)O)C(=O)C |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.